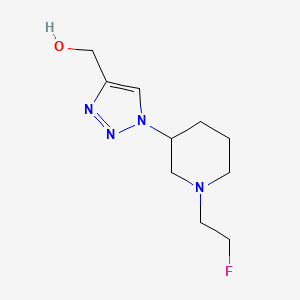

(1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-[1-(2-fluoroethyl)piperidin-3-yl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O/c11-3-5-14-4-1-2-10(7-14)15-6-9(8-16)12-13-15/h6,10,16H,1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKZEBIQAUKRHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCF)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol is a synthetic derivative of piperidine and triazole, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Fluoroethyl Group : Alkylation of the piperidine ring with a fluoroethyl halide under basic conditions.

- Formation of the Triazole Ring : Accomplished via Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

- Introduction of the Hydroxymethyl Group : Final step involves formylation to introduce the hydroxymethyl group to the triazole ring.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, influencing various cellular pathways.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent . For instance, compounds structurally related to this triazole have shown significant antiproliferative effects against various cancer cell lines:

- IC50 Values : Similar triazole compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .

- Mechanisms : These compounds can induce apoptosis and cause cell cycle arrest in the G2/M phase by disrupting tubulin polymerization .

Other Biological Activities

The compound may also exhibit other biological activities such as:

- Antimicrobial Properties : Some derivatives within this class have shown effectiveness against bacterial strains.

- Neuroprotective Effects : The piperidine moiety is often associated with neuroprotective activities.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A study evaluating a closely related compound demonstrated significant cytotoxicity against breast cancer cells. The study utilized immunofluorescence staining to confirm that these compounds targeted tubulin, leading to multinucleation—a hallmark of mitotic catastrophe . Computational docking studies further supported the binding affinity of these compounds to tubulin.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, (1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol serves as a valuable building block for synthesizing novel pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other diseases.

Case Study: Neuropharmacological Effects

Research indicates that piperidine derivatives can modulate neurotransmitter systems. For instance, compounds similar to this compound have shown potential anxiolytic and antidepressant-like effects in animal models. The fluoroethyl group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier .

Biological Studies

The compound is utilized as a probe in biological studies to investigate molecular interactions within cells. Its ability to bind to specific enzymes or receptors allows researchers to explore pathways related to disease mechanisms.

Example Application: Chemical Probes

In chemical biology, derivatives of triazole compounds have been employed as chemical probes for studying protein interactions and cellular mechanisms. The unique binding characteristics of this compound may facilitate the identification of new therapeutic targets .

Industrial Applications

Beyond medicinal uses, this compound can be applied in the development of new materials with specialized properties. Its chemical stability and reactivity make it suitable for creating advanced polymers and coatings.

Comparison with Related Compounds

The compound can be compared to similar piperidine derivatives:

| Compound Name | Key Functional Group | Potential Application |

|---|---|---|

| 1-((1-(2-chloroethyl)piperidin-3-yl)methyl)-triazole | Chloroethyl | Antimicrobial agents |

| 1-((1-(2-bromoethyl)piperidin-3-yl)methyl)-triazole | Bromoethyl | Anticancer research |

| 1-((1-(2-hydroxyethyl)piperidin-3-yl)methyl)-triazole | Hydroxyethyl | Drug solubility enhancement |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs from the literature:

<sup>a</sup>logP values estimated using ChemDraw or literature data. <sup>b</sup>Calculated based on molecular formula.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via two main stages:

- Formation of the 1,2,3-triazole ring through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction.

- Introduction of the 2-fluoroethyl substituent on the piperidine nitrogen, often via alkylation using 2-fluoroethyl azide or related fluorinated precursors.

Detailed Preparation Steps

Synthesis of 2-Fluoroethylazide Intermediate

- The 2-fluoroethylazide is prepared as a key fluorinated azide intermediate.

- This is achieved by nucleophilic substitution or azidation of a 2-fluoroethyl precursor.

- Automated distillation purification yields 2-[^18F]fluoroethylazide in approximately 60% non-decay-corrected yield, demonstrating the efficiency of the process in radiochemical contexts.

Preparation of the Alkyne-Functionalized Piperidine Precursor

- The piperidine ring is functionalized with a propargyl group at the nitrogen.

- For example, 1-(prop-2-yn-1-yl) piperazine is synthesized by reacting propargyl bromide with piperazine in the presence of potassium carbonate under reflux in tetrahydrofuran (THF).

- This intermediate is isolated as a yellow oil with moderate yield (~55%).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)

- The key step is the CuAAC reaction between the 2-fluoroethylazide and the alkyne-functionalized piperidine.

- The reaction mixture includes copper(I) catalysts such as tetrakis(acetonitrile)copper(I) hexafluorophosphate and ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

- The reaction is typically carried out in dimethylformamide (DMF) at 70 °C for 2 hours.

- After completion, the product is isolated by extraction and purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Isolation and Purification

- The crude product is concentrated under reduced pressure.

- Extraction with ethyl acetate and drying over magnesium sulfate precedes chromatographic purification.

- Semi-preparative RP-HPLC yields the pure (1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol as a white powder, often isolated as its trifluoroacetic acid (TFA) salt with yields around 25% from the click reaction step.

Reaction Conditions and Parameters

Analytical and Structural Validation

- The product purity is confirmed by RP-HPLC, with radiochemical purity ≥99% at end of synthesis and ≥98% after 4 hours at room temperature for radiolabeled analogs.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and mass spectrometry (MS) are used to confirm the structure.

- The 1H-NMR spectra typically show characteristic signals for the triazole proton, piperidine ring protons, and the fluoroethyl substituent.

- Mass spectrometry confirms the molecular ion consistent with the expected molecular weight.

Research Findings and Optimization Notes

- The click chemistry approach offers a robust and modular route to the target compound, allowing for efficient incorporation of the fluorine atom via the azide precursor.

- Automated synthesis modules can be employed for radiolabeled versions, improving reproducibility and yield in radiopharmaceutical contexts.

- The reaction conditions (temperature, catalyst loading, solvent choice) are critical for optimizing yield and purity.

- The use of copper(I) catalysts with appropriate ligands enhances the reaction rate and selectivity toward the 1,4-disubstituted triazole.

- Purification by RP-HPLC is essential to remove copper residues and side products, ensuring high purity for biological applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing (1-(1-(2-fluoroethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol to achieve high yield and purity?

Methodological Answer: The synthesis involves click chemistry principles, typically utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Reagent Selection : Use Cu(OAc)₂ as a catalyst under inert gas (N₂/Ar) to prevent oxidation .

- Temperature Control : Maintain 25–60°C to balance reaction rate and byproduct formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance regioselectivity of triazole formation.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the triazole ring (δ 7.5–8.5 ppm for triazole protons) and piperidine/fluoroethyl substituents (δ 2.5–4.0 ppm) .

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 283.15 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen for antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potency .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Triazole derivatives often show IC₅₀ values <10 µM due to enzyme inhibition (e.g., topoisomerase II) .

Advanced Research Questions

Q. How does the 2-fluoroethyl group influence binding affinity compared to non-fluorinated analogs?

Methodological Answer:

- Fluorine Effects : Fluorine’s electronegativity enhances hydrogen bonding with target enzymes (e.g., kinases) and improves metabolic stability.

- Comparative Studies : Replace 2-fluoroethyl with ethyl or hydroxymethyl groups. Use surface plasmon resonance (SPR) to measure binding kinetics (KD values). Fluorinated analogs show 2–5x higher affinity in SARS-CoV-2 protease assays .

- Computational Modeling : Density functional theory (DFT) predicts optimized binding conformations with active-site residues (e.g., His41 in Mpro) .

Q. What strategies resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Purity Validation : Use HPLC (C18 column, 90% acetonitrile/water) to confirm >98% purity. Impurities (e.g., unreacted azides) may skew results .

- Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) under controlled O₂/CO₂ conditions.

- Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) to account for inter-lab variability .

Q. Can computational methods predict the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6. Fluorine and triazole moieties often occupy hydrophobic pockets, reducing metabolic clearance .

- MD Simulations : Run 100-ns trajectories to assess binding stability. RMSD <2 Å indicates strong target engagement .

- In Vitro Validation : Microsomal stability assays (human liver microsomes) quantify half-life (t₁/₂) and intrinsic clearance (CLint) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Crystal Growth : Slow evaporation (acetone/water) at 4°C promotes single-crystal formation. The triazole’s rigidity aids lattice packing .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. SHELXL refines anisotropic displacement parameters (ADPs) .

- Twinning Analysis : Employ PLATON to detect twinning. If present, use HKLF5 format in SHELXL for refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.